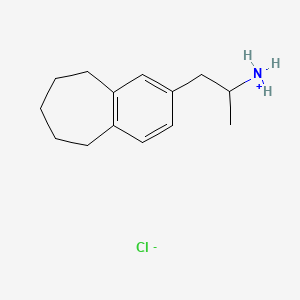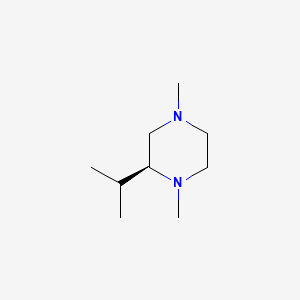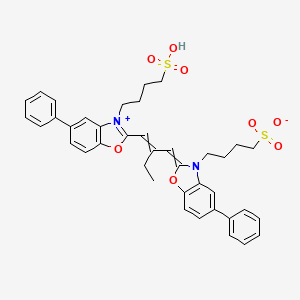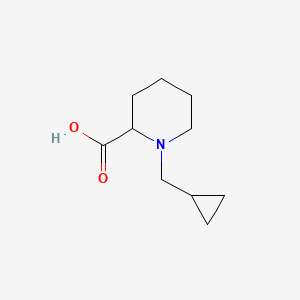
Cyclobutanecarbonitrile, 2,2-dimethyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-methylidenecyclobutane-1-carbonitrile: is an organic compound with the molecular formula C9H13N It features a cyclobutane ring substituted with a nitrile group and a methylene group, making it a unique structure in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclobutane ring. The nitrile group can be introduced through subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-methylidenecyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylene group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: In synthetic chemistry, 2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore the biological activity of this compound. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the development of new polymers and advanced materials .
作用機序
The mechanism of action of 2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylene group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
類似化合物との比較
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid
- 2,2-Dimethyl-3-methylenecyclobutanecarbonitrile
Comparison: Compared to these similar compounds, 2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile is unique due to its specific substitution pattern on the cyclobutane ring.
特性
CAS番号 |
30758-34-0 |
|---|---|
分子式 |
C8H11N |
分子量 |
121.18 g/mol |
IUPAC名 |
2,2-dimethyl-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-6-4-7(5-9)8(6,2)3/h7H,1,4H2,2-3H3 |
InChIキー |
WMRQQFSYNXFYJW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1=C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
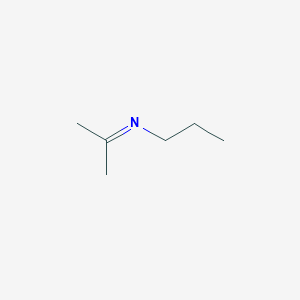
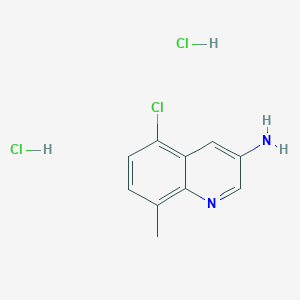
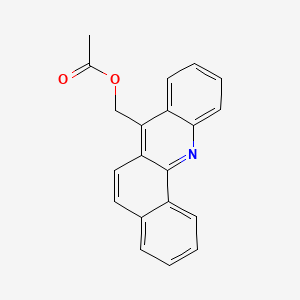
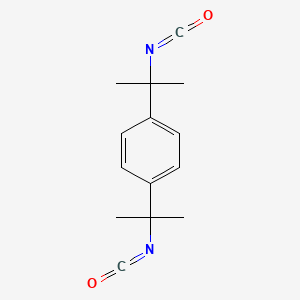
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)

![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
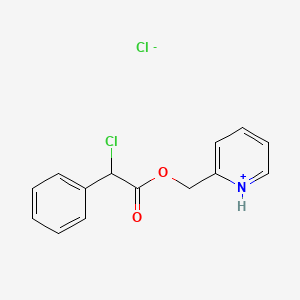
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
